1,4-Dicyano-2-(trifluoromethoxy)benzene
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Overview
Description
Synthesis Analysis
1,4-Dicyano-2-(trifluoromethoxy)benzene is a compound that can be synthesized through various chemical reactions involving cyanation and trifluoromethoxylation of benzene derivatives. While specific synthesis methods for this exact compound are not directly detailed, related compounds and general synthetic approaches can provide insights. For example, the synthesis of related benzene derivatives often involves steps like halogenation, cyanation, and the introduction of the trifluoromethoxy group, which can be inferred as similar synthetic routes that could be applied to 1,4-dicyano-2-(trifluoromethoxy)benzene.
Molecular Structure Analysis
The molecular structure of benzene derivatives is typically characterized using techniques like X-ray crystallography, NMR, and MS. These techniques help in understanding the spatial arrangement of atoms, bonding patterns, and the overall geometry of the molecule, contributing to the structural analysis of 1,4-dicyano-2-(trifluoromethoxy)benzene.
Chemical Reactions and Properties
The chemical properties of 1,4-dicyano-2-(trifluoromethoxy)benzene would include reactions typical of benzene derivatives, such as electrophilic aromatic substitution. The presence of electron-withdrawing groups like -CN and -OCF3 influences its reactivity, making the benzene ring more susceptible to nucleophilic attack compared to unsubstituted benzene.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential to understand the behavior of 1,4-dicyano-2-(trifluoromethoxy)benzene in various environments. These properties can be deduced from the physical characteristics of similar compounds.
Chemical Properties Analysis
Chemical properties include the molecule's reactivity with different chemical agents, stability under various conditions, and the influence of its functional groups on its overall chemical behavior. The cyano and trifluoromethoxy groups would contribute significantly to the compound's acidity, reactivity, and interactions with other molecules.
References
- (Cîrcu et al., 2013)
- (Tsukada et al., 1981)
- (Diercks & Vollhardt, 1986)
- (Kimura et al., 2014)
- (Ya, 2006)
Scientific Research Applications
Nucleophilic Trifluoromethoxylation
The compound has been utilized in the development of nucleophilic trifluoromethoxylation strategies. For instance, an isolable pyridinium trifluoromethoxide salt prepared from the reaction of 4-dimethylaminopyridine with commercially available 2,4-dinitro(trifluoromethoxy)benzene demonstrated effectiveness as a trifluoromethoxide source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021).
Aryne Chemistry
Research on the "aryne" route to naphthalenes showcased the transformation of certain (trifluoromethoxy)benzene derivatives into valuable naphthalene compounds through intricate reactions involving bromo precursors and furan, highlighting the versatility of these compounds in synthesizing polycyclic aromatic hydrocarbons (Schlosser & Castagnetti, 2001).
Polyurethane Synthesis
The use of dicyano and trifluoromethoxy functional groups in the synthesis of novel polyurethanes has been explored, showing the potential of these compounds in creating materials with desirable piezoelectric properties. These polymers, containing tricyanocyclopropane functionalities, exhibited acceptable piezoelectric coefficients for device applications, highlighting their value in material science (Lee & Park, 2001).
Synthesis of Fluorine-containing Polymers
Another significant application is the synthesis of novel fluorine-containing polymers, where derivatives of 1,4-dicyano-2-(trifluoromethoxy)benzene have been used to produce materials with low dielectric constants and water absorption, which are crucial properties for electronic applications (Zhang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(trifluoromethoxy)benzene-1,4-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-3-6(4-13)1-2-7(8)5-14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJNPBWOOSQUOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)OC(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371673 |
Source
|
Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dicyano-2-(trifluoromethoxy)benzene | |
CAS RN |
175278-16-7 |
Source
|
Record name | 2-(Trifluoromethoxy)-1,4-benzenedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175278-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dicyano-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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